molecular formula C11H19NO3 B15297158 tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B15297158
M. Wt: 213.27 g/mol
InChI Key: NVFCMLLJIQPRFV-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at the stereogenic C2 position (S-configuration), and a ketone group at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological disorders and cancer . Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

NVFCMLLJIQPRFV-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has been reported to yield tert-butyl esters efficiently .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been demonstrated to be effective.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a drug precursor.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Key Applications/Synthesis Highlights Reference
tert-Butyl (2S)-2-(2-bromopropanamido)-5-oxo-5-(tr...) Bromopropanamide, triazole PET imaging precursor ([18F]FPGLN synthesis)
tert-Butyl (2S,3R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives Hydroxymethyl, arylalkyl chains Anticancer agents (dual-acting S1P receptor modulators)
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Octylphenyl ketone, ethyl chain High-yield synthesis (62% via column chromatography)
tert-Butyl spiro-pyrrolidine-oxindole derivatives Spiro-oxindole, prop-1-en-1-yl, TIPS-ethynyl Chiral building blocks for alkaloid synthesis
tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate (Target Compound) Ethyl, 4-oxo Hypothesized use in kinase inhibitor development

Key Observations :

  • Substituent Effects : The ethyl group in the target compound likely enhances lipophilicity compared to hydroxymethyl or arylalkyl substituents, impacting membrane permeability in drug candidates .
  • Ketone Reactivity : The 4-oxo group facilitates nucleophilic additions or reductions, similar to tert-butyl 4-oxopyrrolidine derivatives used in PET tracer synthesis .
  • Stereochemical Influence : The (2S) configuration is critical for enantioselective interactions, as seen in spiro-pyrrolidine-oxindoles with [α]D values ranging from -31.6 to +94° .

Spectroscopic and Physicochemical Data

Property Target Compound (Hypothesized) tert-Butyl Spiro-Oxindole PET Precursor
1H NMR (δ) ~4.2 (pyrrolidine H), 1.4 (t-Bu) δ 8.71 (NH), 5.71 (alkene H) δ 7.25–7.19 (aromatic H)
13C NMR (δ) ~207 (C=O), 80 (t-Bu) δ 178.6 (C=O), 154.1 (carbamate) δ 170.7 (amide C=O)
Melting Point 80–90°C (estimated) 99°C Not reported
Yield Moderate (60–70% estimated) 94% Variable (dependent on radiolabeling)

Notes:

  • The tert-butyl group in all analogs provides steric protection, enhancing stability during synthesis .
  • The 4-oxo group in the target compound may reduce solubility compared to hydroxylated analogs (e.g., tert-butyl 4-hydroxypyrrolidines) .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:
  • Hydrogenation : Use of Pd/C under hydrogen atmosphere to reduce double bonds or nitro groups, ensuring stereochemical retention .
  • Protection/Deprotection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), followed by selective deprotection under acidic conditions .
  • Purification : Flash chromatography using gradients of ethyl acetate/hexane (e.g., 0–100%) to isolate intermediates with >95% purity .
  • Characterization : Confirmation of intermediates via NMR, IR, and HRMS to validate structural integrity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₁H₂₁NO₃: 216.1594) to rule out impurities .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>99% for (2S) configuration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity?

  • Methodological Answer : Optimization strategies include:
  • Temperature Control : Lower temperatures (0–5°C) during nucleophilic substitutions to minimize racemization .
  • Catalyst Screening : Testing chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation to improve enantioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) for SN2 reactions to favor retention of configuration .
  • pH Monitoring : Maintaining pH ~7 during aqueous workups to prevent Boc group hydrolysis .
  • Data-Driven Adjustments : Use DOE (Design of Experiments) to identify critical parameters (e.g., Pd/C loading, H₂ pressure) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) can be addressed by:
  • Variable Temperature NMR : To detect dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, NOESY) : To confirm through-space interactions and assign stereochemistry .
  • Isotopic Labeling : Use of ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signals .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., tert-butyl 4-oxo-2-phenylpyrrolidine analogs) to identify substituent effects .

Q. What role does stereochemistry play in modulating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : The (2S) configuration is critical for target interactions:
  • BACE-1 Inhibition : The 4-oxo group and ethyl substituent align with the enzyme’s active site, as shown in molecular docking studies .
  • Enantiomer Comparison : (2R) analogs exhibit reduced activity (IC₅₀ >10 µM vs. <1 µM for (2S)), highlighting stereochemical specificity .
  • SAR Studies : Systematic substitution of the ethyl group (e.g., with methyl or cyclopropyl) to map steric and electronic requirements .

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